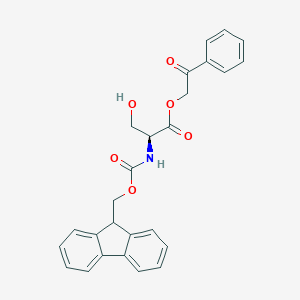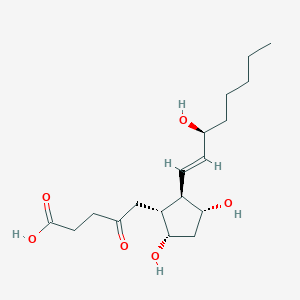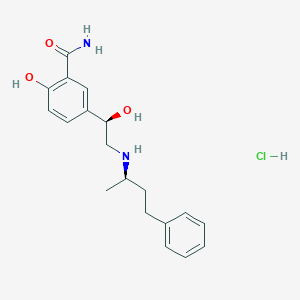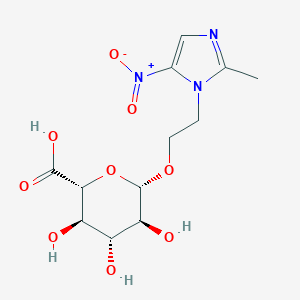
1-Cyanomethyl-4-cyclohexylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related naphthalene derivatives often involves photochemical reactions and palladium-catalyzed processes. For instance, the photoreaction of 1-cyanonaphthalene with different substrates in various solvents has been shown to produce specific adducts through mechanisms such as photocycloaddition and photochemical electron transfer processes (Yasuda, Pac, & Sakurai, 1980). Similarly, carbopalladation of nitriles has been employed for synthesizing 3,4-disubstituted 2-aminonaphthalenes (Tian, Pletnev, & Larock, 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Cyanomethyl-4-cyclohexylnaphthalene has been elucidated through spectroscopic methods and X-ray crystallography. For example, the structure of a related compound, 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, has been determined, highlighting the cyclohexane ring's chair conformation and the presence of intermolecular hydrogen bonds (Mantelingu et al., 2007).
Chemical Reactions and Properties
1-Cyanomethyl-4-cyclohexylnaphthalene and its derivatives participate in various chemical reactions, including photocycloadditions, which are influenced by factors like solvent type and the presence of other chemical groups. These reactions can lead to the formation of complex structures and compounds with novel properties (Maeda, Matsuda, & Mizuno, 2016).
Physical Properties Analysis
The physical properties of naphthalene derivatives, including those similar to 1-Cyanomethyl-4-cyclohexylnaphthalene, can be characterized by their solubility, melting points, and crystal structures. These properties are essential for understanding the compound's behavior in different environments and its potential applications (Sato et al., 1987).
Chemical Properties Analysis
The chemical properties of naphthalene derivatives are significantly influenced by their functional groups, which determine their reactivity and interaction with other molecules. Studies have shown how variations in these groups can affect the outcome of reactions and the formation of different products (Graus et al., 2010).
Applications De Recherche Scientifique
Chemical Synthesis and Applications
Synthesis of Heterocycles:
- The chemistry of certain naphthalene derivatives serves as a privileged scaffold in the synthesis of various heterocyclic compounds. These derivatives have been explored for their reactivity and applications in creating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and other heterocycles. This area of research indicates the potential utility of naphthalene-related compounds in synthesizing a wide range of chemicals with possible applications in pharmaceuticals, materials science, and chemical synthesis (Gomaa & Ali, 2020).
Catalytic Oxidation:
- Research into the catalytic oxidation of cyclohexene, as an example, showcases the complexity and potential of catalytic processes involving cyclohexyl components. These studies focus on achieving selective oxidation products, which is crucial for industrial applications, especially in the production of important intermediates for the chemical industry (Cao et al., 2018). Though not directly about "1-Cyanomethyl-4-cyclohexylnaphthalene," the principles of selective oxidation and catalysis may be relevant to its chemical manipulation or synthesis.
Hydrogen Storage and Delivery:
- The exploration of organic compounds as hydrogen carriers, including cycloalkanes, underlines the importance of such structures in energy storage and transfer applications. This research could provide insights into how derivatives of cyclohexyl and naphthalene might be engineered or utilized in the context of renewable energy and hydrogen economy (Bourane et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-cyclohexylnaphthalen-1-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c19-13-12-15-10-11-17(14-6-2-1-3-7-14)18-9-5-4-8-16(15)18/h4-5,8-11,14H,1-3,6-7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWCDYMAGYWNQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C3=CC=CC=C23)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633258 |
Source


|
| Record name | (4-Cyclohexylnaphthalen-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyanomethyl-4-cyclohexylnaphthalene | |
CAS RN |
71109-05-2 |
Source


|
| Record name | 4-Cyclohexyl-1-naphthaleneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71109-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Cyclohexylnaphthalen-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














